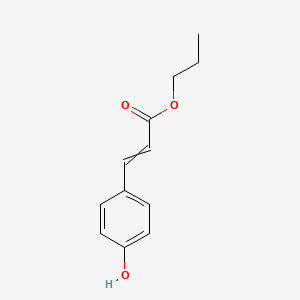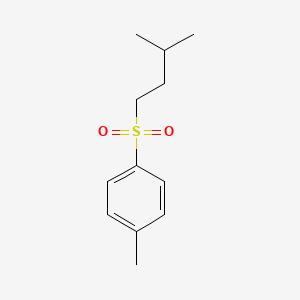![molecular formula C17H28ClNO B14360389 N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine CAS No. 90166-94-2](/img/structure/B14360389.png)
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group attached to a nitrogen atom, which is further connected to a butan-1-amine chain through a 2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of 1-chloro-2-methylpropan-2-ol: This intermediate can be synthesized by reacting 2-methylpropan-2-ol with concentrated hydrochloric acid.
Etherification: The 1-chloro-2-methylpropan-2-ol is then reacted with an appropriate alkylating agent to form the 2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl group.
Amine Formation: The final step involves the reaction of the etherified intermediate with benzylamine and butan-1-amine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloro-2-methylpropan-2-yl group can be substituted by nucleophiles such as hydroxide ions.
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Free Radical Bromination: The benzylic position can also undergo bromination in the presence of N-bromosuccinimide (NBS).
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Free Radical Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Nucleophilic Substitution: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids.
Free Radical Bromination: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The benzyl group can interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine: Unique due to its specific combination of benzyl and butan-1-amine groups.
N-Methylaniline: Similar aromatic amine but lacks the aliphatic chain.
N-Ethyl-N-methylcyclopentylamine: Contains a cycloalkyl group instead of a benzyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90166-94-2 |
|---|---|
Molekularformel |
C17H28ClNO |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
N-benzyl-N-[2-(1-chloro-2-methylpropan-2-yl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C17H28ClNO/c1-4-5-11-19(12-13-20-17(2,3)15-18)14-16-9-7-6-8-10-16/h6-10H,4-5,11-15H2,1-3H3 |
InChI-Schlüssel |
BGSWVSRXBKQAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCOC(C)(C)CCl)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)




![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)

![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)

![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
